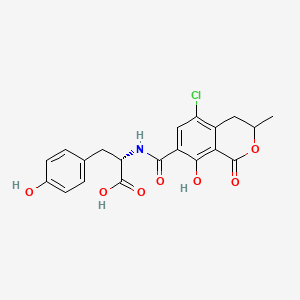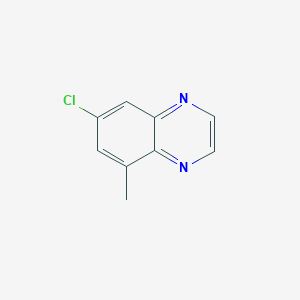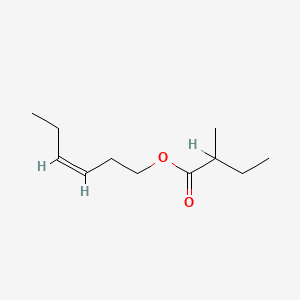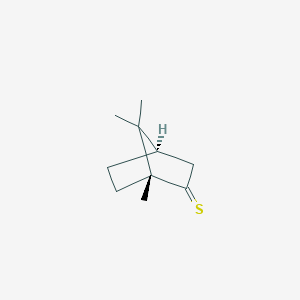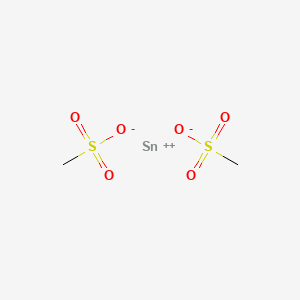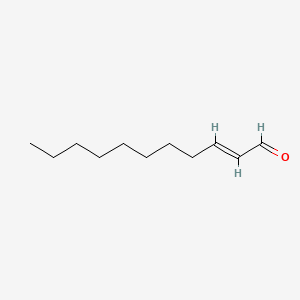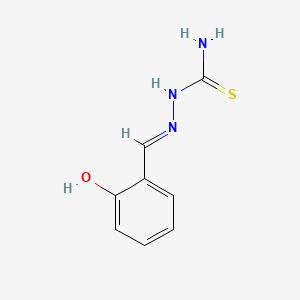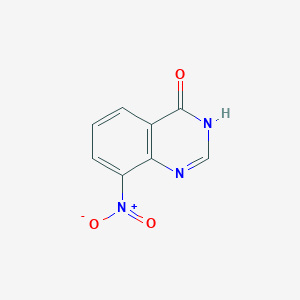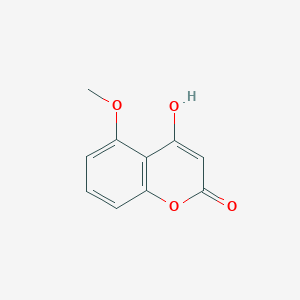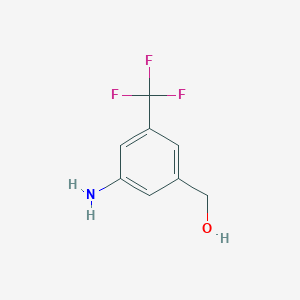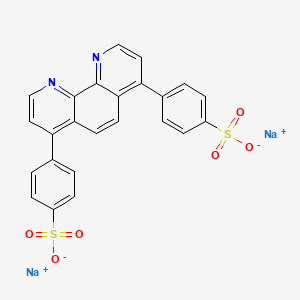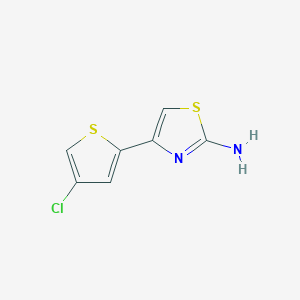
2-Thiazolamine, 4-(4-chloro-2-thienyl)-
概要
説明
2-Thiazolamine, 4-(4-chloro-2-thienyl)-, also known as 4-Chloro-2-thienyl-2-thiazolamine or CTT, is an organic compound with a molecular formula of C6H5ClN2S. It is a colorless solid that is soluble in organic solvents, and is used in a variety of scientific research applications. CTT is an important chemical intermediate in the synthesis of drugs, and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Synthesis and Structural Properties
The synthetic route involving chloral with substituted anilines leading to the formation of various intermediates such as 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the chemical versatility of thiazolidine-related compounds. This process highlights the potential for developing novel heterocyclic compounds with tailored properties for specific applications in chemistry and pharmacology (Issac & Tierney, 1996).
Optoelectronic Applications
Thiazolamine derivatives have been explored for their significant potential in optoelectronic materials. The incorporation of thiazolamine structures into π-extended conjugated systems has shown great promise for the development of novel materials for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. This utilization underscores the versatility of thiazolamine compounds beyond traditional pharmaceutical applications, opening new avenues for research and development in materials science (Lipunova et al., 2018).
Synthetic Potential in Heterocyclic Compound Synthesis
The powerful synthetic potential of thiazolamine derivatives, particularly in the context of 1,2,3-chalcogenadiazoles, has been harnessed for the synthesis of a wide range of heterocyclic compounds. This includes compounds like 1-benzofurans, indoles, and their complex derivatives, demonstrating the crucial role thiazolamine structures play in the development of novel heterocyclic molecules with diverse chemical and biological activities (Petrov & Androsov, 2013).
Antioxidant Evaluation
The exploration of thiazolamine derivatives for their antioxidant properties has been a subject of interest. These studies provide a foundation for the development of thiazolamine-based compounds as potential antioxidant agents, offering a pathway to novel therapeutic options for managing oxidative stress-related conditions (Laroum et al., 2019).
作用機序
Target of Action
The primary target of 2-Thiazolamine, 4-(4-chloro-2-thienyl)- is the thrombopoietin receptor (TPO-R) . This receptor plays a crucial role in the production of platelets from megakaryocytes, which are large cells in the bone marrow .
Mode of Action
2-Thiazolamine, 4-(4-chloro-2-thienyl)- acts as an agonist to the TPO-R . By binding to this receptor, it stimulates the production of platelets, thereby increasing the platelet count in the blood .
Biochemical Pathways
The activation of the TPO-R by 2-Thiazolamine, 4-(4-chloro-2-thienyl)- triggers a cascade of downstream effects in the JAK-STAT signaling pathway . This pathway is involved in cell proliferation and differentiation, leading to the production of platelets .
Result of Action
The primary result of the action of 2-Thiazolamine, 4-(4-chloro-2-thienyl)- is an increase in the platelet count in the blood . This can be beneficial in conditions where platelet count is low, such as chemotherapy-induced thrombocytopenia (CIT) and chronic liver disease thrombocytopenia (CLDT) .
Action Environment
The action, efficacy, and stability of 2-Thiazolamine, 4-(4-chloro-2-thienyl)- can be influenced by various environmental factors. For instance, the compound should be handled carefully to avoid the formation of dust and aerosols . Moreover, it should be stored properly to maintain its stability .
Safety and Hazards
将来の方向性
“2-Thiazolamine, 4-(4-chloro-2-thienyl)-” is a significant intermediate in the production of the TPO-R agonist Avatrombopag, which is primarily used for thrombocytopenia caused by tumor chemotherapy (CIT) and for related thrombocytopenia in adult patients with chronic liver disease who are scheduled for diagnostic procedures or surgery (CLDT) .
生化学分析
Biochemical Properties
The role of 2-Thiazolamine, 4-(4-chloro-2-thienyl)- in biochemical reactions is not fully understood due to limited available information. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 395.3±27.0 °C and a density of 1.535±0.06 g/cm3
特性
IUPAC Name |
4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBPGSKGPGBYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629909 | |
| Record name | 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
570407-10-2 | |
| Record name | 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

